molecular formula C22H19ClN2O3S B6568508 2-(4-chlorophenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide CAS No. 946320-08-7

2-(4-chlorophenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide

Cat. No.: B6568508
CAS No.: 946320-08-7
M. Wt: 426.9 g/mol
InChI Key: VUGJNOPZNLBKLD-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a synthetic acetamide derivative characterized by a tetrahydroquinoline scaffold fused with a thiophene-carbonyl group and a 4-chlorophenoxy acetamide side chain. The molecular formula is C₂₂H₁₉ClN₂O₃S (Molecular Weight: ~426.92 g/mol), with a logP of ~4.81, indicating moderate lipophilicity . Key structural features include:

  • A tetrahydroquinoline core providing conformational rigidity.
  • A thiophene-2-carbonyl group enhancing electronic interactions.
  • A 4-chlorophenoxy acetamide moiety contributing to hydrophobic and halogen bonding interactions.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3S/c23-16-6-9-18(10-7-16)28-14-21(26)24-17-8-5-15-3-1-11-25(19(15)13-17)22(27)20-4-2-12-29-20/h2,4-10,12-13H,1,3,11,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGJNOPZNLBKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of 2-(substituted phenoxy)acetamide derivatives. Key structural analogues include:

Compound Name Molecular Formula Molecular Weight logP Key Substituents Bioactivity Highlights
2-(4-Chlorophenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide C₂₂H₁₉ClN₂O₃S 426.92 4.81 4-Cl-phenoxy, tetrahydroquinolin-6-yl Not reported (structural isomer)
2-(4-Ethoxyphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide C₂₄H₂₄N₂O₃S 420.53 4.62 4-OEt-phenyl, tetrahydroquinolin-7-yl Not reported (lower logP)
N-(1-Phenylethyl)-2-(4-nitrophenoxy)acetamide (3c) C₁₆H₁₅N₂O₄ 299.30 ~3.5 4-NO₂-phenoxy, phenethylamine Potent anticancer/anti-inflammatory
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide C₁₉H₁₇Cl₂N₃O₂ 414.26 ~5.0 3,4-Cl₂-phenyl, dihydropyrazolyl Structural studies only

Key Structural Differences:

  • Substituent Position: The tetrahydroquinolin-7-yl vs. 6-yl isomer () may alter steric interactions in target binding.
  • Phenoxy Group: Replacement of 4-Cl-phenoxy with 4-OEt-phenyl () reduces logP by ~0.19 units, affecting membrane permeability.

Physicochemical Properties

Property Target Compound 4-Ethoxyphenyl Analogue 3,4-Dichlorophenyl Analogue
logP 4.81 4.62 ~5.0
Polar Surface Area (Ų) 46.95 46.57 ~50
H-Bond Donors 1 1 1
H-Bond Acceptors 5 5 4

Analysis:

  • The 4-chlorophenoxy group increases lipophilicity compared to ethoxy () but remains less than dichlorophenyl analogues ().
  • Similar polar surface areas suggest comparable solubility profiles across the series.

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